molecular formula C10H14ClNO B2464392 2-Cyclopropyl-5-methoxyaniline hydrochloride CAS No. 2089257-63-4

2-Cyclopropyl-5-methoxyaniline hydrochloride

Cat. No.: B2464392
CAS No.: 2089257-63-4
M. Wt: 199.68
InChI Key: SVQWIUDURKQQKC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methoxyaniline hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a white solid known for its strong nucleophilic character and high reactivity. This compound is widely used in organic synthesis and plays a crucial role in pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methoxyaniline hydrochloride typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.

The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form cyclopropyl-5-methoxyaniline.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-5-methoxyaniline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nucleophilic character allows it to form covalent bonds with electrophilic sites on target molecules, leading to the modulation of biological pathways. This interaction can result in various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-5-methoxyaniline
  • 2-Cyclopropyl-5-chloroaniline
  • 2-Cyclopropyl-5-fluoroaniline

Uniqueness

2-Cyclopropyl-5-methoxyaniline hydrochloride is unique due to its combination of a cyclopropyl group, a methoxy group, and an amino group on the aromatic ring. This unique structure imparts specific reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

2-cyclopropyl-5-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-8-4-5-9(7-2-3-7)10(11)6-8;/h4-7H,2-3,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQWIUDURKQQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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